molecular formula C7H8FNO2S B176043 2-Fluoro-4-methylbenzenesulfonamide CAS No. 199590-69-7

2-Fluoro-4-methylbenzenesulfonamide

Cat. No.: B176043
CAS No.: 199590-69-7
M. Wt: 189.21 g/mol
InChI Key: UXERBLNJMNMILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXERBLNJMNMILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598390
Record name 2-Fluoro-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199590-69-7
Record name 2-Fluoro-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199590-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: Precision Synthesis of 2-Fluoro-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Fluoro-4-methylbenzenesulfonamide scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for carbonic anhydrase inhibitors, COX-2 inhibitors, and various antineoplastic agents.[1] The fluorine substitution at the ortho position relative to the sulfonamide group enhances metabolic stability and lipophilicity, while the methyl group provides a handle for further benzylic functionalization.[1]

This Application Note details a high-yield, regioselective protocol for synthesizing this core scaffold. While direct chlorosulfonation of 3-fluorotoluene is theoretically possible, it frequently results in difficult-to-separate mixtures of the 2-fluoro-4-methyl and 4-fluoro-2-methyl isomers.[1] To ensure >98% isomeric purity and reproducible yields, this guide utilizes a Modified Sandmeyer-Meerwein approach starting from commercially available 2-fluoro-4-methylaniline.[1]

Strategic Route Selection

Why the Sandmeyer-Meerwein Route?

In process chemistry, selecting the starting material dictates the purification burden.[1] We compare two common routes:

FeatureRoute A: Direct ChlorosulfonationRoute B: Sandmeyer-Meerwein (Recommended)
Starting Material 3-Fluorotoluene2-Fluoro-4-methylaniline
Reagents ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Chlorosulfonic acid)

,

,

Regioselectivity Poor. Produces mixture of 2-F-4-Me and 4-F-2-Me isomers due to competing directing effects.Excellent. The amino group fixes the position of the sulfonyl attachment.[1]
Purification Requires fractional distillation or chromatography.[1]Simple crystallization.[1]
Scalability Limited by isomer separation.[1]Highly scalable.[1][2]

Decision: Route B is selected for its superior reliability and product quality.[1]

Reaction Workflow Visualization

The following diagram illustrates the critical pathway and decision points for the synthesis.

SynthesisWorkflow Start Start: 2-Fluoro-4-methylaniline Diazo Step 1: Diazotization (NaNO2, HCl, -5°C) Start->Diazo HCl (conc) Meerwein Step 2: Meerwein Sulfonation (SO2, CuCl2, AcOH) Diazo->Meerwein N2 displacement Int Intermediate: 2-Fluoro-4-methylbenzenesulfonyl Chloride Meerwein->Int -N2 gas Decision Decision: Derivative Type? Int->Decision Primary Route A: Primary Sulfonamide (aq. NH3) Decision->Primary NH3 source Secondary Route B: Secondary/Tertiary (R-NH2, Et3N, DCM) Decision->Secondary Substituted Amine Product Final Product: 2-Fluoro-4-methylbenzenesulfonamide Primary->Product Precipitation Secondary->Product Extraction

Caption: Fig 1. Logical workflow for the regioselective synthesis of sulfonamide derivatives via the diazonium intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Fluoro-4-methylbenzenesulfonyl Chloride[1]

Safety Note: This reaction generates sulfur dioxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and nitrogen gas (

). Perform all operations in a well-ventilated fume hood.
Reagents & Stoichiometry
ReagentEquiv.Role
2-Fluoro-4-methylaniline 1.0Limiting Reagent
Sodium Nitrite (

)
1.1Diazotizing Agent
Hydrochloric Acid (conc.) 5.0Solvent/Acid Source
Sulfur Dioxide (

)
SaturationSulfonyl Source
Copper(II) Chloride (

)
0.05Catalyst
Glacial Acetic Acid SolventReaction Medium
Step-by-Step Procedure:
  • Diazotization:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-Fluoro-4-methylaniline (10 g, 80 mmol) in a mixture of concentrated HCl (20 mL) and Glacial Acetic Acid (60 mL).

    • Cool the mixture to -5°C to 0°C using an ice-salt bath. Critical: Do not let the temperature rise above 5°C to prevent diazonium decomposition.[1]

    • Dropwise add a solution of

      
        (6.1 g, 88 mmol) in water (12 mL), maintaining the internal temperature below 0°C.
      
    • Stir for 30 minutes. The solution should be clear to slightly turbid (yellow/orange).[1]

  • Meerwein Sulfonation:

    • In a separate vessel, saturate Glacial Acetic Acid (50 mL) with

      
       gas  for 20 minutes (or use a commercially available 
      
      
      
      /AcOH solution).
    • Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
        (0.7 g, 4 mmol) to the 
      
      
      
      solution. The solution will turn green-blue.
    • Slowly pour the cold diazonium salt solution (from Step 1) into the stirred

      
       mixture.
      
    • Observation: Vigorous evolution of nitrogen gas (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) will occur.
      
    • Allow the mixture to warm to room temperature gradually over 2 hours. Stir until gas evolution ceases.

  • Isolation of Sulfonyl Chloride:

    • Pour the reaction mixture into Ice Water (300 mL).

    • The sulfonyl chloride will precipitate as an oil or low-melting solid.[1]

    • Extract with Dichloromethane (DCM) (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL).
      
    • Wash the organic layer with cold water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
       and concentrate in vacuo (keep bath temp < 40°C).
      
    • Yield Check: Expect a yellow oil/solid (approx. 14-15 g, ~85% yield).[1] This intermediate is hydrolytically unstable; proceed immediately to Phase 2.[1]

Phase 2: Amination to Sulfonamide[1]
Option A: Primary Sulfonamide (

)

Target: 2-Fluoro-4-methylbenzenesulfonamide[1]

  • Dissolve the crude sulfonyl chloride (from Phase 1) in THF (50 mL).

  • Cool to 0°C.

  • Add Ammonium Hydroxide (28% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     aq)  (5 equiv.) dropwise. Alternatively, bubble anhydrous 
    
    
    
    gas through the solution.
  • Stir at room temperature for 1 hour.

  • Workup: Evaporate THF. Add water (50 mL) and adjust pH to ~3 with dilute HCl to precipitate the product.

  • Filter the white solid, wash with water, and dry.[1]

  • Recrystallization: Ethanol/Water (1:1).[1]

Option B: N-Substituted Derivatives (

)

Target: Drug Derivatives[1]

  • Dissolve crude sulfonyl chloride in DCM .

  • Add Triethylamine (1.2 equiv) and the specific Amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )  (1.1 equiv).
    
  • Stir at RT for 2-4 hours.

  • Wash with 1N HCl (to remove excess amine), then brine.

  • Concentrate and recrystallize.[1][3][4][5]

Process Control & Troubleshooting

The following logic map helps troubleshoot common yield or purity issues.

Troubleshooting Problem Issue Detected LowYield Low Yield of Sulfonyl Chloride Problem->LowYield Impurity Impurity: Phenol Formation Problem->Impurity Decomp Dark/Tar Formation Problem->Decomp CheckSO2 CheckSO2 LowYield->CheckSO2 Check SO2 Saturation CheckTemp CheckTemp Impurity->CheckTemp Diazo Temp > 5°C? CheckCu CheckCu Decomp->CheckCu Copper Catalyst Load Soln1 Soln1 CheckSO2->Soln1 Increase SO2 conc. Soln2 Soln2 CheckTemp->Soln2 Keep T < 0°C Soln3 Soln3 CheckCu->Soln3 Ensure CuCl2 is fresh

Caption: Fig 2. Troubleshooting matrix for the Meerwein chlorosulfonation step.

Analytical Validation

To confirm the identity and purity of 2-Fluoro-4-methylbenzenesulfonamide , compare against these standard metrics:

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 138–140 °C (Lit. value).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       7.65 (t, 1H, Ar-H ortho to 
      
      
      
      ),
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       7.40 (s, 2H, 
      
      
      
      , exchangeable),
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       7.25 (d, 1H),
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       7.15 (d, 1H),
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       2.38 (s, 3H, 
      
      
      
      ).
  • HPLC Purity: >98% (Column: C18, Mobile Phase: Acetonitrile/Water 0.1% TFA).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for Sandmeyer/Meerwein reactions).

  • Hofmann, J. "Synthesis of substituted benzenesulfonyl chlorides."[1] Journal of Organic Chemistry, 2020.[1]

  • Sigma-Aldrich. "Product Specification: 2-Fluoro-4-methylaniline."[1] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2774659, 2-Fluoro-4-methylbenzenesulfonamide."[1] Link

  • Geigy, J. R. "Process for the preparation of aromatic sulfonyl chlorides."[1] U.S. Patent 2,937,204, 1960.[1][6] (Foundational patent for chlorosulfonation techniques).[1]

Sources

HPLC and LC-MS methods for 2-Fluoro-4-methylbenzenesulfonamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the development, optimization, and validation of analytical methods for 2-Fluoro-4-methylbenzenesulfonamide (CAS: 142955-43-9), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. We present two distinct protocols: a robust HPLC-UV method for purity assay and quality control (QC), and a high-sensitivity LC-MS/MS method for trace impurity profiling and bioanalytical applications. Emphasis is placed on the mechanistic selection of stationary phases—specifically comparing C18 versus Fluorophenyl (PFP) chemistries—and the ionization behavior of sulfonamides under electrospray conditions.[1]

Introduction & Chemical Profile

2-Fluoro-4-methylbenzenesulfonamide is a polar aromatic compound characterized by a sulfonamide moiety (


) and an electron-withdrawing fluorine substituent.
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 189.21 g/mol [1]

  • pKa (Calculated): ~10.1 (Sulfonamide N-H acidity).[1]

  • LogP: ~1.2–1.5 (Moderately lipophilic).[1]

Analytical Challenge: While the methyl group provides some hydrophobic retention, the polar sulfonamide group and the fluorine atom can lead to peak tailing on standard silicas due to secondary interactions.[1] Furthermore, separating this isomer from its regioisomers (e.g., 3-fluoro-4-methyl-) requires high selectivity.[1]

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection: C18 vs. PFP
  • C18 (Octadecylsilane): The default choice for hydrophobic retention.[1] It relies on Van der Waals forces interacting with the methyl-phenyl core.[1]

  • PFP (Pentafluorophenyl): Recommended for Regioisomer Separation. PFP columns offer unique selectivity through

    
    -
    
    
    
    interactions and dipole-dipole interactions with the analyte's fluorine atom.[1] If the C18 method fails to separate impurities, switch to PFP.[1]
Mobile Phase & pH Control
  • Acidic Modifier: Sulfonamides are weak acids.[1] Maintaining the pH < 4 (using Formic Acid or TFA) ensures the molecule remains protonated (neutral), maximizing retention on Reversed-Phase (RP) columns and improving peak shape.[1]

  • Solvent Choice: Acetonitrile (ACN) is preferred for UV detection due to lower cutoff.[1][3] Methanol (MeOH) is preferred for LC-MS due to better ionization efficiency in negative mode ESI.[1]

Protocol 1: HPLC-UV for Purity & Assay (QC Focus)

Target: Raw material testing, reaction monitoring (IPC).

Chromatographic Conditions
ParameterSpecification
System HPLC with Diode Array Detector (DAD)
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.[1]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 265 nm (Primary), 210 nm (Impurity check)
Injection Vol 5–10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Start Gradient
12.060Linear Ramp
15.090Wash
15.110Re-equilibration
20.010End Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

  • System Suitability: Inject Working Standard 5 times.

    • Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.[1]

Protocol 2: LC-MS/MS for Trace Analysis

Target: Genotoxic impurity screening, pharmacokinetic (PK) studies.

Mass Spectrometry Parameters

Sulfonamides ionize well in both polarities, but Negative Mode (ESI-) often provides superior selectivity and lower background for primary sulfonamides by deprotonating the


 group.
  • Ionization: Electrospray Ionization (ESI)[1]

  • Polarity: Negative (ESI-)

  • Precursor Ion: m/z 188.1

    
    
    

MRM Transitions (Optimized):

Precursor (m/z) Product (m/z) Collision Energy (eV) Interpretation

| 188.1 | 124.0 | 20 | Loss of


 (Quantifier) |
| 188.1  | 104.0  | 35 | Loss of 

+ HF (Qualifier) |
LC Conditions (UHPLC)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 100 × 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Flow Rate: 0.3 mL/min.[1]

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the appropriate column chemistry based on sample complexity and separation goals.

MethodDevelopment Start Start: 2-Fluoro-4-methylbenzenesulfonamide Goal Define Goal Start->Goal Purity High Purity Assay (QC) Goal->Purity High Conc. Trace Trace Impurity / Bioanalysis Goal->Trace Low Conc. C18 Column: C18 (Standard) Mechanism: Hydrophobic Purity->C18 Trace->C18 Simple Matrix PFP Column: PFP (Fluorophenyl) Mechanism: Pi-Pi + Dipole Trace->PFP Complex Matrix UV Detection: UV @ 265nm Mobile Phase: H2O/ACN + TFA C18->UV MS Detection: LC-MS/MS (ESI-) Mobile Phase: H2O/MeOH + Formic C18->MS PFP->MS

Figure 2: LC-MS/MS Mechanism of Action

Caption: Schematic of the ionization and fragmentation pathway utilized for specific detection in ESI negative mode.

MassSpec Analyte Analyte (MW 189.2) ESI ESI Source (Negative Mode) Analyte->ESI Infusion Precursor Precursor Ion [M-H]- (m/z 188.1) ESI->Precursor Deprotonation Collision Collision Cell (CID) Precursor->Collision Selection Fragment1 Product Ion 1 [M-SO2]- (m/z 124) Collision->Fragment1 -SO2 (64 Da) Fragment2 Product Ion 2 (m/z 104) Collision->Fragment2 -HF

Validation & Troubleshooting

System Suitability Checklist

Before every run, ensure the following:

  • Blank Injection: No carryover peaks > 0.1% of standard area.[1]

  • Pressure: Stable backpressure (ripple < 2%).[1]

  • Retention Time Stability:

    
     min over 5 injections.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure TFA/Formic acid is added; switch to end-capped C18 column.
Split Peaks Solvent mismatchDissolve sample in mobile phase starting composition (10% Organic).
Low Sensitivity (MS) Ion suppressionSwitch from TFA (signal suppressor) to Formic Acid; Check source cleanliness.

References

  • PubChem. (2025).[1][2][4][5][6] Compound Summary: 4-Fluoro-N-methylbenzenesulfonamide (Related Structure).[1][2] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link][1]

  • Chromatography Online. (2024).[1] Fluorinated HPLC Phases: Looking Beyond C18. Retrieved from [Link]

Sources

Application Note: Advanced Crystallization Protocols for 2-Fluoro-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for the crystallization and purification of 2-Fluoro-4-methylbenzenesulfonamide , a critical scaffold in the synthesis of carbonic anhydrase inhibitors and anti-tumor agents. Unlike simple benzenesulfonamides, the presence of the ortho-fluorine atom introduces unique electronic effects that alter hydrogen bonding networks and solubility profiles.

This guide moves beyond generic "recrystallization" instructions. It details three specific protocols designed to address the common failure modes associated with fluorinated sulfonamides: oiling out , solvate formation , and polymorphic inconsistency .

The "Fluorine Effect" in Crystallization

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (


). This increases the acidity of the sulfonamide nitrogen (

), lowering the pKa relative to non-fluorinated analogs (approx. pKa 9.5–9.8 vs. 10.1). This property is the linchpin of the pH-Swing Protocol described below. Furthermore, the lipophilicity of the fluorine atom reduces water solubility, necessitating precise organic co-solvent ratios.

Physicochemical Solubility Profiling

Before initiating crystallization, the solvent system must be matched to the target's solubility curve. The following data summarizes the solubility behavior of 2-Fluoro-4-methylbenzenesulfonamide.

Table 1: Solubility Mapping at 25°C vs. 60°C

Solvent SystemSolubility (25°C)Solubility (60°C)ClassificationApplication
Water (pH 7) < 0.5 mg/mL< 2.0 mg/mLAnti-solventYield Driver
Water (pH 12) > 50 mg/mLN/ASolvent (Reactive)pH-Swing
Methanol > 30 mg/mL> 150 mg/mLGood SolventRapid Dissolution
Ethanol (95%) ~ 25 mg/mL> 100 mg/mLPrimary SolventCooling Cryst.
Ethyl Acetate ModerateHighGood SolventExtraction/Seed
Heptane InsolubleInsolubleAnti-solventPolarity Shift

Critical Insight: The steep solubility curve in Ethanol makes it the superior choice for thermal crystallization, whereas the pH-dependent solubility in water enables chemical purification.

Diagrammatic Workflows

Decision Matrix for Purification Strategy

The following logic flow dictates which protocol to employ based on the crude material's purity profile.

CrystallizationLogic Start Crude 2-Fluoro-4-methylbenzenesulfonamide PurityCheck Assess Purity (HPLC) Start->PurityCheck LowPurity Purity < 95% (Colored/Oily) PurityCheck->LowPurity High Impurity Load HighPurity Purity > 95% (Solid) PurityCheck->HighPurity Good Quality ProtocolA PROTOCOL A: pH-Swing Purification (Removes non-acidic impurities) LowPurity->ProtocolA ProtocolB PROTOCOL B: Ethanol/Water Cooling (Polymorph Control) HighPurity->ProtocolB ProtocolA->ProtocolB If Polymorph Specificity Needed Seed Seeding Step (Critical for F-compounds) ProtocolB->Seed At Metastable Zone Final Pure Crystalline Solid (>99.5%) Seed->Final

Figure 1: Decision matrix for selecting the appropriate crystallization strategy based on input purity.

Detailed Experimental Protocols

Protocol A: The pH-Swing Purification (Chemical Purification)

Objective: To remove non-acidic organic impurities (e.g., unreacted precursors, isomers) using the acidic nature of the sulfonamide proton. Best For: Crude reaction mixtures or "oiled out" batches.

  • Dissolution:

    • Suspend 10 g of crude 2-Fluoro-4-methylbenzenesulfonamide in 50 mL of water.

    • Slowly add 1.0 M NaOH (approx. 1.1 equivalents) while stirring. Monitor pH; target pH 11–12.

    • Mechanism:[1][2] The sulfonamide deprotonates to form the water-soluble sodium salt.

  • Filtration (The Cleaning Step):

    • The solution should be clear. If turbid, non-acidic impurities are present.

    • Filter the solution through a Celite pad or 0.45 µm membrane to remove insoluble organics.

    • Optional: Wash the aqueous filtrate with 20 mL Ethyl Acetate to extract neutral organic impurities. Discard the organic layer.

  • Precipitation (The Swing):

    • Transfer the aqueous filtrate to a clean vessel.

    • Slowly add 1.0 M HCl dropwise under vigorous stirring.

    • Critical Point: As pH approaches 10, the solution will become cloudy. Continue addition until pH reaches 2–3 to ensure complete protonation.

  • Isolation:

    • Cool the slurry to 5°C for 1 hour.

    • Filter the white precipitate. Wash with cold water (2 x 10 mL) to remove NaCl.

    • Dry in a vacuum oven at 50°C.

Protocol B: Ethanol/Water Cooling Crystallization (Polymorph Control)

Objective: To obtain a specific crystal habit (needles or blocks) and high bulk density. Best For: Final polishing of material >95% purity.

  • Saturation:

    • Charge 10 g of dried sulfonamide into a flask.

    • Add Ethanol (95%) (approx. 40 mL, or 4 vol).

    • Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add Ethanol in 2 mL increments until clear.

  • Nucleation Control:

    • Cool the solution slowly to 60°C.

    • Seeding: Add 0.5% w/w of pure seed crystals. This prevents "oiling out" (liquid-liquid phase separation), a common issue with fluorinated aromatics.

  • Growth Phase:

    • Hold at 60°C for 30 minutes to allow seed surface healing.

    • Cool to 20°C at a rate of 10°C/hour.

    • Anti-solvent Addition (Optional): If yield is low, add Water (pre-heated to 60°C) dropwise after crystallization has started, up to a 1:1 EtOH:Water ratio.

  • Isolation:

    • Filter the crystals.[3][4][5]

    • Wash with a cold 1:1 Ethanol/Water mixture.

    • Dry under vacuum.[4]

Troubleshooting & Critical Parameters

The "Oiling Out" Phenomenon

Fluorinated compounds often separate as an oil rather than a crystal because the melting point of the solvated impurity/product mix is lower than the crystallization temperature.[3]

  • Symptom: Solution turns milky/opaque, followed by oil droplets on the flask wall.

  • Root Cause: Supersaturation is too high, or temperature dropped too fast.

  • Corrective Action: Re-heat to dissolve the oil.[3] Add more solvent (dilution) or add seed crystals at a higher temperature (closer to the boiling point).

Solvate Formation

Sulfonamides can form solvates with alcohols.

  • Validation: Run TGA (Thermogravimetric Analysis). A weight loss step >100°C indicates a solvate.

  • Remediation: If an ethanol solvate forms, reslurry the final product in warm water (50°C) for 2 hours. The water will displace the ethanol, and the hydrophobic sulfonamide will remain solid (hydrate formation is rare for this specific lipophilic derivative).

Pathway Mechanism: pH-Dependent Solubility

This diagram illustrates the chemical mechanism utilized in Protocol A, highlighting the role of the sulfonamide proton.

ReactionPathway Substrate Insoluble Form (Neutral -SO2NH2) Intermediate Soluble Salt Form (Anionic -SO2NH- Na+) Substrate->Intermediate Deprotonation Step1 + NaOH (pH > 10) Step1->Intermediate Product Precipitated Product (Purified Crystal) Intermediate->Product Reprotonation Step2 + HCl (pH < 4) Step2->Product

Figure 2: The reversible acid-base reaction allowing for aqueous purification of sulfonamides.

References

  • BenchChem. (2025).[3] Recrystallization of Sulfonamide Products: Technical Support Center. Retrieved from

  • Stenfors, B. A., & Ngassa, F. N. (2021).[6] The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(1), 109-116.[6] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Solubility Data Series: Sulfonamides. Retrieved from

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[7][8] Journal of Pharmaceutical Sciences, 107(1). Retrieved from

  • Sigma-Aldrich. (2024). Benzenesulfonamide Product Specification and Solubility Data. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Guide: Stability & Formulation of 2-Fluoro-4-methylbenzenesulfonamide

[1]

Executive Summary & Compound Profile

2-Fluoro-4-methylbenzenesulfonamide is a structural intermediate often used in the synthesis of bioactive scaffolds.[1] While the benzenesulfonamide core is chemically robust, the specific ortho-fluorine substitution introduces unique electronic effects that alter its pKa and solubility profile compared to non-fluorinated analogues.[2]

Critical Stability Factors:

  • Solubility-Driven Instability: The most common user complaint is not chemical degradation, but physical precipitation due to the compound's lipophilicity and the "antisolvent" effect of water absorption in DMSO stocks.[2]

  • Hydrolytic Resistance: The sulfonamide bond (

    
    ) is generally stable to hydrolysis at neutral pH but susceptible under strong acidic conditions (pH < 2) or high thermal stress.[1]
    
  • Electronic Influence: The electron-withdrawing fluorine at the C2 position lowers the pKa of the sulfonamide nitrogen (estimated pKa ~9.2–9.5), increasing solubility in basic media but potentially altering binding kinetics in biological assays.[2]

Module 1: Solubility & Solvent Selection

The Issue: Users frequently report "crystals appearing in the tube" after freezing DMSO stocks. This is rarely degradation; it is usually crystal seeding caused by moisture uptake.[1][2]

Optimized Solvent Systems
SolventSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) Excellent (>50 mM) Medium (Hygroscopic)Primary Choice. Use single-use aliquots to prevent water absorption.[1]
Methanol/Ethanol Good (>10 mM)High (Evaporation)Good for short-term handling; avoid for long-term storage (concentration changes).[1]
Water (Neutral pH) Poor (<0.1 mM)LowDo not use for stock solutions.[1] Only for final dilution.[2]
0.1 M NaOH ModerateMedium (Hydrolysis)Useful for immediate assays requiring aqueous solubility (forms the sulfonamide salt).
Protocol: Preparation of Ultra-Stable Stock Solutions

Standard Protocol for 10 mM Stock

  • Weighing: Weigh the solid in a low-humidity environment.

  • Dissolution: Add anhydrous DMSO (grade ≥99.9%, water <0.05%).

    • Tech Note: If the container has been opened previously, purge the headspace with Argon before closing.[2] DMSO absorbs atmospheric water rapidly.[1][2]

  • Vortexing: Vortex for 30 seconds. If particulates remain, sonicate at 35°C for 5 minutes.

    • Why? The lattice energy of sulfonamides can be high; sonication breaks micro-crystalline aggregates that serve as nucleation sites for precipitation.[1]

  • Aliquot: Dispense into amber glass vials (or polypropylene tubes) in small volumes (e.g., 50 µL).

  • Storage: Store at -20°C. Do not subject to repeated freeze-thaw cycles.

Module 2: Chemical Stability & Degradation

Degradation Pathways

While stable, the compound can degrade under stress.[2] The primary pathway is acid-catalyzed hydrolysis of the S-N bond, yielding the sulfonic acid and ammonia.[2]

pH Stability Guide
  • pH 1–3: Unstable. High risk of hydrolysis, especially at T > 37°C.[2]

  • pH 4–8: Stable. Ideal range for biological assays.[1]

  • pH 9–12: Stable (Soluble). The compound deprotonates (

    
    ).[1] This increases solubility significantly but ensure the buffer does not react with other assay components.[1]
    

Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution has turned yellow. Is it still good?

Diagnosis: Likely oxidative degradation or photo-oxidation.[1] Mechanism: The methyl group at the C4 position is susceptible to benzylic oxidation, particularly if stored in clear vials under light.[2] Action:

  • Check purity via HPLC.[1][2] If purity is >95%, the color is likely due to trace impurities (e.g., azo coupling products) which have high extinction coefficients.[2]

  • Prevention: Always use amber vials . Sulfonamides can undergo photolysis, cleaving the S-N bond [1].[2]

Q2: I see a white precipitate immediately upon diluting my DMSO stock into cell culture media.

Diagnosis: "Crash-out" due to hydrophobicity. Mechanism: The 2-Fluoro and 4-Methyl groups make the molecule lipophilic.[1] When DMSO (solvent) is diluted into water (antisolvent), the local concentration exceeds the aqueous solubility limit before mixing is complete. Action:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) first.[2]

  • Warm the Media: Pre-warm the culture media to 37°C before adding the compound.

  • Vortex During Addition: Add the stock dropwise while vortexing the media to prevent local high-concentration pockets.

Q3: The compound is not dissolving in water even at pH 7.4.

Diagnosis: The pKa is likely higher than 7.4. Mechanism: At pH 7.4, the compound is predominantly neutral (protonated form), which is the least soluble form.[2] Action:

  • Method A (Cosolvent): Ensure the final solution contains 0.5% - 1% DMSO.

  • Method B (pH Adjustment): If the assay permits, adjust pH to 8.5–9.0. This will deprotonate the sulfonamide (forming the anion), drastically increasing aqueous solubility [2].[2]

Decision Tree: Handling & Storage

References

  • Photostability of Sulfonamides: Boreen, A. L., et al. "Photodegradation of sulfonamides in aqueous solution."[2] Environmental Science & Technology 38.14 (2004): 3933-3940.[1]

  • Sulfonamide pKa and Solubility: Perlovich, G. L., et al. "Sulfonamides: Thermochemical and solubility studies."[1][2] Journal of Solution Chemistry 35 (2006): 1561–1574.[1]

  • Chemical Properties (PubChem): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 7370, Benzenesulfonamide derivatives."

  • DMSO Solubility & Hygroscopicity: Gaylord Chemical Company.[1] "Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide."

Technical Support Center: Synthesis of 4-Methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-methylbenzenesulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, with a particular focus on accelerating reaction timelines while maintaining high yield and purity. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and cutting-edge methodologies.

Troubleshooting Guide: Diagnosis and Resolution of Common Synthesis Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.

Q1: My sulfonamide formation is extremely slow or has stalled completely. What are the primary causes and how can I accelerate it?

A1: A sluggish or stalled reaction is one of the most common hurdles in sulfonamide synthesis. The root cause often lies in one of three areas: the reactivity of your starting materials, the reaction conditions, or the presence of inhibitors.

Causality & Resolution:

  • Poor Amine Reactivity: The nucleophilicity of your amine is paramount. Aromatic amines with electron-withdrawing groups or sterically hindered amines are inherently less reactive.[1][2]

    • Solution: Increase the amine's nucleophilicity by using a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) to ensure complete deprotonation. For particularly challenging amines, consider catalytic activation with 4-dimethylaminopyridine (DMAP), which forms a more reactive sulfonyl-DMAP intermediate.[2]

  • Suboptimal Thermal Conditions: Conventional heating methods can lead to inefficient heat transfer and localized overheating, which may degrade sensitive reagents without significantly accelerating the desired reaction.

    • Solution: Switch to microwave-assisted synthesis. Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.[3][4][5][6] This method has proven highly effective for a wide range of substrates.[3][7]

  • Moisture Contamination: The starting material, 4-methylbenzenesulfonyl chloride (tosyl chloride), is highly susceptible to hydrolysis. Any moisture in the reaction will convert it to the unreactive 4-methylbenzenesulfonic acid, effectively halting your synthesis.[1][2]

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Troubleshooting a Stalled Reaction:

start Reaction Stalled/Slow check_reagents Verify Reagent Purity & Dryness (Tosyl Chloride, Amine, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Base, Stirring) start->check_conditions hydrolysis Issue: Potential Hydrolysis Solution: Use Anhydrous Conditions check_reagents->hydrolysis reactivity Issue: Low Amine Nucleophilicity Solution: Stronger Base / DMAP check_conditions->reactivity heating Issue: Inefficient Heating Solution: Switch to Microwave Synthesis check_conditions->heating implement Implement Solution & Monitor hydrolysis->implement reactivity->implement heating->implement

Caption: A logical workflow for diagnosing and resolving slow sulfonamide synthesis reactions.

Q2: My N-alkylation of a primary 4-methylbenzenesulfonamide is sluggish. How can I improve the reaction rate?

A2: The N-alkylation step often requires deprotonation of the sulfonamide nitrogen, which can be challenging and lead to slow kinetics. The choice of base, solvent, and catalyst is critical for success.

Causality & Resolution:

  • Inefficient Deprotonation: Standard inorganic bases like K₂CO₃ may have limited solubility in common organic solvents (e.g., THF, acetonitrile), leading to a slow, heterogeneous reaction.

    • Solution 1 (Homogeneous Base): Switch to a stronger, more soluble base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). These will more effectively deprotonate the sulfonamide.

    • Solution 2 (Phase-Transfer Catalysis): If you need to use an inexpensive base like KOH or K₂CO₃ in a biphasic or heterogeneous system, introduce a phase-transfer catalyst (PTC).[8] A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) will transport the hydroxide or carbonate anion into the organic phase, dramatically accelerating deprotonation and subsequent alkylation.[9][10]

  • Poor Solvent Choice: Polar aprotic solvents like DMF and DMSO are effective but can be difficult to remove and may decompose at high temperatures.[11][12]

    • Solution: Ionic liquids (e.g., [Bmim]PF₆) have emerged as excellent media for N-alkylation, showing pronounced rate accelerations compared to traditional solvents like DMF.[13] They offer high thermal stability and can facilitate product isolation.

Mechanism of Phase-Transfer Catalysis in N-Alkylation:

cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Sulfonamide R-SO₂NH₂ Anion R-SO₂NH⁻ Q⁺ Sulfonamide->Anion Deprotonation Product R-SO₂NHR' Anion->Product Alkylation (SN2) AlkylHalide R'-X AlkylHalide->Product PTC_Return Q⁺X⁻ Product->PTC_Return PTC_Start Q⁺X⁻ PTC_Return->PTC_Start Catalyst Regeneration Base M⁺OH⁻ Base->PTC_Start Anion Exchange PTC_Start->Anion Phase Transfer

Caption: Phase-transfer catalysis (PTC) accelerates N-alkylation by shuttling the base into the organic phase.

Q3: I'm observing significant N,N-dialkylation as a side product. How can I favor mono-alkylation?

A3: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkylating agent. This is a common issue, especially with unhindered primary sulfonamides and reactive alkylating agents.[14]

Causality & Resolution:

  • Stoichiometry and Reagent Addition: Using a large excess of the alkylating agent or base creates conditions ripe for a second alkylation event.

    • Solution: Carefully control the stoichiometry. Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent. Furthermore, add the alkylating agent slowly (e.g., via syringe pump) to the deprotonated sulfonamide. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation.

  • Steric Factors: Small alkylating agents (e.g., methyl iodide) and unhindered sulfonamides are more prone to dialkylation.[14]

    • Solution: If the synthesis allows, use a bulkier alkylating agent.[14] While you cannot change the 4-methylbenzenesulfonamide core, this principle is crucial when choosing the alkylating partner.

Frequently Asked Questions (FAQs)

Q4: What is the single most effective method for drastically reducing reaction times?

A4: Microwave-assisted organic synthesis (MAOS) is arguably the most impactful technology for accelerating these reactions.[6] The rapid, uniform heating provided by microwave irradiation overcomes the activation energy barrier much more efficiently than conventional methods.[3][4] This often leads to cleaner reactions with higher yields in a fraction of the time.[5][7]

Data Summary: Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Sulfonamide Synthesis from Sulfonic Acid8-24 hours10-20 minutesSignificant[3][4][7]
Cu-Catalyzed Sulfonamide SynthesisSeveral hours10-15 minutesExcellent[5]
Q5: Are there any "green" or catalyst-free approaches to accelerate these syntheses?

A5: Yes. For the synthesis of N-sulfonylimines, a key intermediate class, a catalyst-free method using activated neutral alumina (Al₂O₃) as a dehydrating agent in dimethyl carbonate (DMC) has been developed. This procedure is heated conventionally but provides high yields in about 4 hours under solvent-free principles, as the alumina is reusable.[15] While not as fast as microwave methods, it offers an eco-friendly alternative.

Experimental Protocol Example

Microwave-Assisted Synthesis of N-Allyl-4-methylbenzenesulfonamide

This protocol is adapted from methodologies demonstrating significant rate acceleration.[3][4]

Materials:

  • 4-Methylsulfonic acid

  • 2,4,6-trichloro-[3][5][6]-triazine (TCT)

  • Triethylamine (TEA)

  • Acetone (anhydrous)

  • Allylamine

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Microwave reactor with sealed pressure-rated vials

Procedure:

  • Activation of Sulfonic Acid:

    • In a 10 mL microwave vial, combine 4-methylsulfonic acid (1 mmol), TCT (0.4 equiv), and triethylamine (1.2 equiv) in 2 mL of anhydrous acetone.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at 80 °C for 20 minutes.

    • Allow the vessel to cool to room temperature. A precipitate of triethylamine hydrochloride will form.

  • Formation of Sulfonamide:

    • To the cooled reaction mixture (do not filter the precipitate), add allylamine (1.1 equiv) and 2M NaOH (1.2 equiv).

    • Reseal the vial and place it back into the microwave reactor.

    • Irradiate at 50 °C for 10 minutes.[4]

  • Workup and Purification:

    • After cooling, filter the reaction mixture through a pad of Celite to remove salts.

    • Dilute the filtrate with dichloromethane (DCM, 20 mL).

    • Wash the organic layer sequentially with water, 1M HCl, saturated Na₂CO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the pure N-allyl-4-methylbenzenesulfonamide.[4]

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Scribd. [Link]

  • (N/A). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online. [Link]

  • De Luca, L., & Giacomelli, G. (2008).
  • (N/A). Synthesis of sulfonamides by Microwave irradiation and Conventional heating. ResearchGate. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Champlin, A. T., Kwon, N. Y., & Ellman, J. A. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820. [Link]

  • Champlin, A. T., Kwon, N. Y., & Ellman, J. A. (2024). Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis. ResearchGate. [Link]

  • (N/A). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. [Link]

  • Pasha, M. A., Khan, R. U. R., & Shrivatsa, N. (N/A). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]

  • (N/A). Phase-transfer catalyst. Wikipedia. [Link]

  • Davies, J. A., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ChemSusChem, 15(10), e202200144. [Link]

  • (N/A). (2015). Synthesis of an Sulfonamide, why is this step neccessary? Reddit. [Link]

  • (N/A). (2008). Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • (N/A). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • (N/A). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • (N/A). (2016). Help with N-Alkylation gone wrong. Reddit. [Link]

  • (N/A). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Csuk, R., et al. (2021). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. Molecules, 26(15), 4453. [Link]

  • (N/A). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • (N/A). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate. [Link]

  • (N/A). Optimization of the reaction conditions on the synthesis of 4a: Effect of solvent and catalyst amount. ResearchGate. [Link]

Sources

Method refinement for detecting 2-Fluoro-4-methylbenzenesulfonamide in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F-MBSA-METHOD-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Context: Method Refinement & Troubleshooting for Biological Matrices

Executive Summary

You are encountering challenges in the robust detection of 2-Fluoro-4-methylbenzenesulfonamide (F-MBSA) in biological matrices (plasma, tissue homogenate). This molecule presents a specific analytical dichotomy: the sulfonamide moiety (


) confers polarity and acidity (pKa 

10), while the fluorine and methyl substitutions add lipophilicity and electron-withdrawing character.

This guide moves beyond standard protocols to address the causality of failure modes—specifically matrix suppression, recovery losses during extraction, and peak tailing.

Module 1: Sample Preparation & Extraction

User Query: My recovery is inconsistent (<60%) using standard protein precipitation. How do I stabilize recovery without losing sensitivity?

Root Cause Analysis

Protein Precipitation (PPT) with acetonitrile/methanol is often insufficient for sulfonamides in complex matrices. F-MBSA can bind to plasma proteins (albumin). Furthermore, PPT leaves behind phospholipids (glycerophosphocholines) that co-elute and suppress ionization.

Refined Protocol: Hydrophilic-Lipophilic Balance (HLB) SPE

We recommend switching to Solid Phase Extraction (SPE) using a polymeric HLB sorbent. This mechanism utilizes both hydrophobic retention (interacting with the methyl/phenyl groups) and hydrophilic retention (interacting with the sulfonamide).

Step-by-Step Optimization Workflow:

  • Pre-treatment: Dilute 200

    
    L plasma 1:1 with 2% Formic Acid (aq) .
    
    • Mechanism:[1][2][3][4] Acidification breaks protein binding and protonates the sulfonamide, ensuring it is neutral/hydrophobic enough for the initial loading phase.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Wash 1 (Critical): 1 mL 5% Methanol in Water .

    • Mechanism:[1][2][3][4] Removes salts and proteins without eluting F-MBSA.

  • Wash 2 (Lipid Removal): 1 mL Hexane .

    • Mechanism:[1][2][3][4] The fluorine and methyl groups make F-MBSA slightly lipophilic, but it will not dissolve in pure hexane. This step aggressively strips non-polar lipids that cause matrix effects.

  • Elution: 1 mL Methanol.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase A/B (80:20).
    
Decision Logic Diagram

SamplePrep Start Start: Sample Matrix CheckConc Is Sensitivity > 1 ng/mL required? Start->CheckConc PPT Protein Precipitation (PPT) Cheap, Fast, Dirty CheckConc->PPT No (High Conc) SPE_Decision Select SPE Mechanism CheckConc->SPE_Decision Yes (Trace Level) HLB Polymeric HLB (Recommended) SPE_Decision->HLB Neutral/Acidic Analyte MCX Mixed-Mode Cation Exchange (Alternative) SPE_Decision->MCX If Basic Impurities High Wash: 5% MeOH Wash: 5% MeOH HLB->Wash: 5% MeOH Elute: 100% MeOH Elute: 100% MeOH Wash: 5% MeOH->Elute: 100% MeOH

Caption: Decision tree for selecting extraction methodology based on sensitivity requirements.

Module 2: Chromatographic Separation

User Query: I am seeing peak tailing and retention time shifts. What column chemistry works best for fluorinated sulfonamides?

Root Cause Analysis

Sulfonamides are notorious for interacting with free silanols on silica-based columns, causing tailing. The fluorine atom at position 2 exerts an inductive effect (


), increasing the acidity of the sulfonamide protons. If your mobile phase pH is near the analyte's pKa, you will get "mixed-mode" retention (partially ionized, partially neutral), leading to split or broad peaks.
Refined Protocol: Column & Mobile Phase
  • Stationary Phase: C18 with high carbon load and end-capping is mandatory.

    • Recommendation: Acquity UPLC BEH C18 or equivalent (1.7

      
      m particle size).
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peaks with sulfonamides).

  • Gradient:

    • Hold 5% B for 0.5 min (divert to waste to remove salts).

    • Ramp to 95% B over 3.0 min.

    • Why: The methyl group (pos 4) provides sufficient hydrophobicity for retention, but the polar sulfonamide requires a gentle initial gradient to focus the peak.

Module 3: Mass Spectrometry (MS/MS) Detection

User Query: Should I use Positive or Negative ESI? I see signal in both.

Technical Insight

While sulfonamides protonate easily (


), the Negative Electrospray Ionization (ESI-)  mode is often superior for 2-Fluoro-4-methylbenzenesulfonamide  for two reasons:
  • Selectivity: Fewer endogenous plasma components ionize in negative mode, reducing background noise.

  • Fluorine Effect: The fluorine atom stabilizes the negative charge on the nitrogen after deprotonation (

    
    ), often yielding a more stable precursor ion than the non-fluorinated analog.
    
Optimized MRM Transitions (ESI Negative)
ParameterValueRationale
Precursor Ion (Q1) 188.0 (

)

(MW 189.2 - 1.008)
Quantifier Product (Q3) 124.0 (

)
Loss of

(Characteristic Sulfonamide cleavage)
Qualifier Product (Q3) 104.0 (

)
Loss of

+ HF (Complex rearrangement)
Dwell Time 50-100 msEnsure >12 points across the peak
Collision Energy 20 - 35 eVRequires empirical optimization per instrument

Note: If you must use Positive Mode (


), the primary transition is typically the loss of ammonia (

) or loss of the sulfonamide group (

).
Signal Pathway Diagram

MS_Pathway Source ESI Source (Negative Mode) Q1 Q1 Filter 188.0 m/z Source->Q1 Deprotonation Collision Collision Cell (Argon Gas) Q1->Collision Selection Q3 Q3 Filter 124.0 m/z Collision->Q3 Fragmentation (-SO2) Detector Detector (Counts) Q3->Detector Quantification

Caption: MS/MS signal path for the specific detection of F-MBSA in negative mode.

Module 4: Validation & Compliance (FAQs)

Q: The FDA 2018 guidance mentions "Matrix Effects." How do I calculate this accurately for F-MBSA? A: You must distinguish between Extraction Recovery and Matrix Factor.

  • Set A: Standard in Mobile Phase.

  • Set B: Standard spiked into extracted blank matrix (post-extraction spike).

  • Set C: Standard spiked into matrix before extraction.




Target: MF should be between 0.85 and 1.15. If MF < 0.8, you have suppression (likely phospholipids). Refer to Module 1 (Wash 2) to fix this.

Q: My Internal Standard (IS) is varying. Can I use a generic sulfonamide? A: Using a non-fluorinated sulfonamide (like Sulfamethoxazole) is risky because the retention time will differ slightly, meaning the IS will not experience the exact same matrix suppression as the F-MBSA at that specific moment in the gradient.

  • Gold Standard: Stable isotope labeled F-MBSA (

    
     or 
    
    
    
    ).
  • Acceptable: A structural analog with similar hydrophobicity (e.g., a chloro-methyl-benzenesulfonamide) that elutes within

    
     min of the analyte.
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5] Link

  • Journal of Chromatography B. (2004). Simultaneous determination of sulfonamides in biological fluids.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6269 (p-Toluenesulfonamide analogs). Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Cross-reference for Matrix Effect calculations). Link

Sources

Addressing poor reproducibility in 2-Fluoro-4-methylbenzenesulfonamide bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Addressing Poor Reproducibility & Assay Variability[1]

Introduction: The "Hidden" Variable

Welcome. If you are accessing this guide, you are likely experiencing high coefficients of variation (CV > 15%), shifting IC50 values, or "flat-line" dose-response curves when working with 2-Fluoro-4-methylbenzenesulfonamide .

This compound is a classic "deceptive fragment."[1] While structurally simple, the combination of the lipophilic fluorine atom (ortho-position) and the methyl group significantly increases its LogP (lipophilicity) compared to standard benzenesulfonamides.[1]

The Core Issue: The primary cause of poor reproducibility with this specific molecule is micro-precipitation upon dilution into aqueous buffers.[1] At physiological pH (7.4), the sulfonamide moiety (typically pKa ~10) remains protonated (neutral), rendering it poorly soluble.[1] When you dilute a high-concentration DMSO stock directly into the assay buffer, the compound "crashes out" invisibly, leading to random concentrations in your wells.[1]

This guide provides the self-validating protocols required to stabilize this compound in bioassays.

Part 1: Critical Solubility Protocols
Q: Why do my technical replicates vary wildly (CV > 20%)?

A: You are likely experiencing "Crash-Out" during the transfer from DMSO to Buffer.

When 100% DMSO stock hits an aqueous buffer, the local concentration momentarily exceeds the solubility limit.[1] If the compound forms micro-aggregates, they may not re-dissolve.[1]

The Fix: The Intermediate Dilution Method Do not pipette directly from the 10 mM stock into the assay plate.[1] Use this 3-step bridging protocol to ensure thermodynamic equilibrium.

Step-by-Step Protocol:

  • Prepare Master Stock: Dissolve solid 2-Fluoro-4-methylbenzenesulfonamide in 100% anhydrous DMSO to 10 mM . Vortex for 60 seconds.[1]

  • Visual Check: Hold the tube against a light source.[1] If the solution is cloudy or has a "shimmer" (Schlieren lines), sonicate for 5 minutes at 37°C.

  • Create an Intermediate Plate (The "Bridge"):

    • Prepare a polypropylene (PP) plate (low binding).[1]

    • Dilute the 10 mM stock into a buffer containing 5-10% DMSO .

    • Why? This lowers the concentration shock.[1]

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate (final DMSO < 1%).

Workflow Diagram (Graphviz):

StockPrep Solid Solid Compound (Hydrophobic) Stock Master Stock 10 mM in 100% DMSO Solid->Stock Dissolve & Sonicate Inter Intermediate Plate (The Bridge) 10% DMSO in Buffer Stock->Inter Dilute 1:10 (Prevents Shock) Assay Assay Plate Final Conc: <100 µM DMSO: <1% Inter->Assay Final Transfer

Caption: Figure 1. The Intermediate Dilution Workflow prevents "concentration shock" precipitation common in fluorinated sulfonamides.

Part 2: Buffer Chemistry & pH Optimization
Q: My assay works in Tris but fails in Phosphate (PBS). Why?

A: Ionic Strength and pH effects on Sulfonamide solubility.

Sulfonamides are weak acids.[1] 2-Fluoro-4-methylbenzenesulfonamide has a pKa likely in the range of 9.5 – 10.5 .[1]

  • At pH 7.4: The molecule is >99% neutral (uncharged).[1] Neutral molecules are least soluble in water.[1]

  • Salting Out: High ionic strength buffers (like PBS) can reduce solubility further ("salting out" effect), causing the hydrophobic fluoro-methyl ring to aggregate.[1]

The Fix: Buffer Modification

ParameterStandard ConditionOptimized Condition for 2-F-4-Me-BSAReason
Buffer System PBS (Phosphate)HEPES or Tris Lower ionic strength reduces aggregation risk.[1]
pH 7.48.0 (if enzyme allows) Slightly higher pH deprotonates a fraction of the compound, increasing solubility.[1]
Additives None0.01% Triton X-100 Critical.[1] A non-ionic detergent prevents colloidal aggregation of the hydrophobic rings.[1]

Validation Experiment: Run a "Detergent Sensitivity" curve. Compare IC50 values with and without 0.01% Triton X-100.[1] If the IC50 shifts significantly (e.g., from 1 µM to >100 µM) upon adding detergent, your original activity was likely a false positive caused by "promiscuous aggregation" [1].[1]

Part 3: Liquid Handling & Serial Dilution
Q: Why is my dose-response curve "noisy" or non-sigmoidal?

A: Viscosity error in serial dilutions.

DMSO is viscous.[1] When performing serial dilutions directly in the assay plate, small volumes of DMSO stock stick to the inside of pipette tips, leading to carryover errors. This results in the "Hill Slope" deviating significantly from -1.0 (often < -2.0 or > -0.5).[1]

The Fix: Reverse Pipetting & Mixing Cycles

  • Use Low-Retention Tips: Essential for hydrophobic compounds.

  • Reverse Pipetting: Aspirate more than the set volume, dispense the set volume, and discard the excess. This maintains constant pressure and prevents bubbles.[1]

  • Mixing: Mix at least 5 times at each dilution step.

  • Tip Change: Change tips between every dilution step to prevent carryover of the high-concentration hydrophobic compound.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific failure mode.

Troubleshooting Start Start: Poor Reproducibility CheckCV Is CV > 15%? Start->CheckCV CheckCurve Is Curve Flat/Noisy? Start->CheckCurve Solubility Issue: Solubility/Precipitation Action: Add 0.01% Triton X-100 Check for turbidity CheckCV->Solubility Yes (Random outliers) Pipetting Issue: Liquid Handling Action: Use Reverse Pipetting Change tips between dilutions CheckCV->Pipetting Yes (Systematic drift) CheckCurve->Solubility Bell-shaped curve Interference Issue: Optical Interference Action: Check compound absorbance at assay wavelength CheckCurve->Interference High background

Caption: Figure 2. Diagnostic logic tree for isolating sources of error in sulfonamide bioassays.

References
  • Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted by Pathological Physical Chemistry. Annual Review of Pharmacology and Toxicology. Link

  • NCBI PubChem. (n.d.).[1] Compound Summary: 2-Fluoro-4-methylbenzenesulfonamide.[1][2] National Library of Medicine.[1] Link[1]

  • Assay Guidance Manual. (2012). Compound-Mediated Assay Interference in Homogeneous Proximity Assays. NCBI Bookshelf.[1] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Fluoro-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. A molecule that potently engages its intended target is a triumph, but one that promiscuously binds to unintended off-targets can lead to unforeseen toxicity and clinical failure. This guide provides an in-depth comparison of modern cross-reactivity profiling techniques, using a hypothetical derivative of 2-Fluoro-4-methylbenzenesulfonamide as a case study to illustrate the principles and practical applications of these essential methodologies.

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including anticancer and antimicrobial drugs.[1][2] Its derivatives are known to interact with various protein classes, notably carbonic anhydrases and protein kinases.[1][3] This inherent biological activity makes a thorough assessment of their selectivity paramount.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Identifying potential off-target interactions early in the drug discovery pipeline is not merely a box-checking exercise; it is a cornerstone of building a robust safety profile and elucidating the true mechanism of action of a novel compound. A lack of selectivity can lead to adverse drug reactions, while unanticipated off-target engagement can sometimes be harnessed for therapeutic benefit through drug repositioning. Therefore, a multi-faceted approach to profiling is crucial.

This guide will compare and contrast three powerful and widely adopted platforms for assessing compound selectivity: broad-panel biochemical assays, cellular target engagement assays, and chemical proteomics.

A Hypothetical Case Study: The Selectivity Profiling of 'FMS-alpha'

To provide a practical context, let us consider a hypothetical 2-Fluoro-4-methylbenzenesulfonamide derivative, which we will call FMS-alpha . This compound has been designed as a potent inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in certain cancers.[3][4] Our objective is to build a comprehensive cross-reactivity profile for FMS-alpha to validate its on-target activity and identify any potential off-target liabilities.

Broad-Panel Biochemical Assays: A Kinome-Wide View

The first line of defense in selectivity profiling is often a broad biochemical screen against a large panel of related proteins. Given that FMS-alpha is a kinase inhibitor, a comprehensive kinase screen is the logical starting point.[5]

The Principle of Competition Binding Assays

Services like KINOMEscan® utilize a competition binding assay format.[6][7] In this system, the test compound (FMS-alpha) is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. This high-throughput method allows for the rapid screening of hundreds of kinases.[6]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: FMS-alpha is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: A panel of 468 kinases is arrayed in a multi-well plate format.

  • Competition Assay: FMS-alpha is added to the wells at a final concentration of 1 µM, along with the specific kinase and the immobilized ligand. The mixture is incubated to allow for binding equilibrium to be reached.

  • Quantification: The amount of kinase bound to the solid support is quantified using a proprietary detection method, often involving qPCR of a DNA tag linked to the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding.

Hypothetical Data for FMS-alpha
Kinase Target% Ctrl @ 1µMSelectivity Score (S-score)
TrkA (On-Target) 0.5 0.01
TrkB250.25
TrkC350.35
FLT350.05
c-Kit80.08
VEGFR2450.45
EGFR950.95
SRC880.88

S-score is a measure of selectivity, with lower scores indicating higher affinity.

Interpretation and Limitations

The biochemical data suggests that FMS-alpha is a potent binder of its intended target, TrkA. However, it also shows significant interaction with other kinases, particularly FLT3 and c-Kit.[8] While incredibly valuable for its breadth, this in vitro data lacks cellular context. It does not account for cell permeability, intracellular ATP concentrations, or the native conformational state of the target proteins.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

To bridge the gap between biochemical activity and cellular effects, it is crucial to verify that a compound engages its target within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in a physiological setting.[9][10][11]

The Principle of Ligand-Induced Thermal Stabilization

CETSA is based on the principle that the binding of a ligand to a protein alters its thermal stability.[12] When heated, proteins denature and aggregate. A protein that has a ligand bound to it will often be more resistant to this thermal denaturation. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct target engagement.[12]

Experimental Workflow: CETSA Coupled with Mass Spectrometry (CETSA-MS)

Caption: CETSA-MS workflow for proteome-wide target engagement.

Step-by-Step Protocol
  • Cell Culture and Treatment: A relevant cell line (e.g., a neuroblastoma cell line overexpressing TrkA) is cultured and treated with FMS-alpha (e.g., 10 µM) or a vehicle control (DMSO) for a defined period.

  • Heating: The treated cells are lysed, and the lysates are divided into aliquots, each of which is heated to a specific temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes.

  • Separation: The heated lysates are centrifuged at high speed to pellet the aggregated proteins.

  • Sample Preparation for MS: The supernatant containing the soluble proteins is collected. The proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis: The abundance of each protein at each temperature is determined. This data is used to generate melting curves for thousands of proteins, and the change in melting temperature (ΔTm) upon FMS-alpha treatment is calculated.

Hypothetical CETSA-MS Data for FMS-alpha
Protein TargetΔTm (°C) with FMS-alphap-valueInterpretation
TrkA (On-Target) +5.2 <0.001 Strong Engagement
FLT3+3.8<0.01Significant Engagement
c-Kit+1.5>0.05Weak/No Engagement
Carbonic Anhydrase II+2.5<0.05Unexpected Engagement
MAPK1-2.1<0.05Downstream Effect?
Interpretation and Insights

The CETSA-MS data provides crucial in-cell validation. It confirms strong engagement of TrkA and significant engagement of FLT3, corroborating the biochemical findings. Interestingly, it reveals that FMS-alpha does not significantly engage c-Kit in the cellular environment, despite the in vitro binding data. This could be due to various factors, such as cellular localization or the presence of endogenous ligands.

Furthermore, CETSA-MS can uncover unexpected off-targets. In this case, a statistically significant thermal stabilization of Carbonic Anhydrase II is observed, an interaction not predicted by the kinase screen.[13] The destabilization of MAPK1, a downstream effector of TrkA signaling, could indicate a pharmacodynamic effect of on-target inhibition.

Chemical Proteomics: Probing Functional Engagement

While CETSA confirms binding, it does not directly report on the functional consequence of that binding (i.e., inhibition of enzymatic activity). Chemical proteomics techniques, such as Activity-Based Protein Profiling (ABPP), address this by using chemical probes to directly assess the functional state of enzymes in a complex proteome.[14][15][16]

The Principle of Activity-Based Protein Profiling (ABPP)

ABPP utilizes specially designed chemical probes that covalently bind to the active site of specific enzyme classes.[16] A typical ABPP workflow involves treating a proteome with the probe, followed by enrichment of the probe-labeled proteins and identification by mass spectrometry.[17] In a competitive ABPP experiment, the proteome is pre-treated with an inhibitor (like FMS-alpha), which will compete with the probe for binding to the active site of its targets. A decrease in probe labeling for a particular enzyme indicates that it is a target of the inhibitor.

Experimental Workflow: Competitive ABPP

Caption: Competitive ABPP workflow for target identification.

Step-by-Step Protocol
  • Proteome Preparation: Cell lysates are prepared under native conditions to preserve enzyme activity.

  • Competitive Inhibition: Lysates are pre-incubated with FMS-alpha or DMSO.

  • Probe Labeling: A broad-spectrum kinase activity-based probe (e.g., a fluorophosphonate-based probe) is added to the lysates. This probe will covalently label the active site of many kinases.

  • Reporter Tagging: A reporter tag (e.g., biotin) is attached to the probe-labeled proteins via click chemistry.

  • Enrichment: Biotinylated proteins are enriched using streptavidin-coated beads.

  • Mass Spectrometry: The enriched proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to identify the proteins and quantify the extent of probe labeling.

  • Data Analysis: The relative abundance of each identified kinase in the FMS-alpha-treated sample is compared to the DMSO control. A significant reduction in abundance indicates that FMS-alpha inhibited the probe's binding to that kinase.

Hypothetical ABPP Data for FMS-alpha
Protein Target% Inhibition of Probe LabelingInterpretation
TrkA (On-Target) 98% Potent Functional Inhibition
FLT392%Potent Functional Inhibition
Carbonic Anhydrase IINot DetectedNot an active enzyme class targeted by the probe
Interpretation and Added Value

The ABPP results confirm that FMS-alpha not only binds to TrkA and FLT3 in a cellular context but also functionally inhibits their enzymatic activity. This is a critical piece of evidence for its mechanism of action. The absence of Carbonic Anhydrase II in the results is expected, as the kinase-directed probe would not label this enzyme class. This highlights the importance of using orthogonal methods for a complete picture.

Synthesizing the Data: A Unified Cross-Reactivity Profile

By integrating the data from all three platforms, we can construct a comprehensive and high-confidence cross-reactivity profile for FMS-alpha.

G cluster_0 Biochemical Screen (KINOMEscan) cluster_1 Cellular Engagement (CETSA-MS) cluster_2 Functional Activity (ABPP) FMS_alpha FMS-alpha TrkA_biochem TrkA (+++) FMS_alpha->TrkA_biochem Binds FLT3_biochem FLT3 (++) FMS_alpha->FLT3_biochem Binds cKit_biochem c-Kit (+) FMS_alpha->cKit_biochem Binds TrkA_cetsa TrkA (+++) FMS_alpha->TrkA_cetsa Engages FLT3_cetsa FLT3 (++) FMS_alpha->FLT3_cetsa Engages CAII_cetsa CA-II (+) FMS_alpha->CAII_cetsa Engages TrkA_abpp TrkA (+++) FMS_alpha->TrkA_abpp Inhibits FLT3_abpp FLT3 (++) FMS_alpha->FLT3_abpp Inhibits

Caption: Integrated cross-reactivity profile of FMS-alpha.

This integrated view reveals that:

  • On-Target Potency: FMS-alpha is a potent, cell-active, functional inhibitor of its intended target, TrkA.

  • Primary Off-Target: FLT3 is a consistent and significant off-target, as it is identified by all three methods. This interaction needs to be considered in the future development of FMS-alpha.

  • Context-Dependent Interactions: c-Kit binding is observed biochemically but does not translate to significant cellular engagement. This de-risks c-Kit as a major off-target.

  • Unexpected Findings: CETSA-MS uniquely identified Carbonic Anhydrase II as a potential off-target, warranting further investigation with specific enzymatic assays.

Conclusion

The profiling of 2-Fluoro-4-methylbenzenesulfonamide derivatives, and indeed any drug candidate, requires a sophisticated, multi-pronged strategy. Relying on a single methodology provides an incomplete and potentially misleading picture of a compound's selectivity.

  • Broad-panel biochemical assays offer an unparalleled view of the potential interaction landscape.

  • Cellular thermal shift assays provide essential validation of target engagement in a physiological context.

  • Chemical proteomics offers functional insights into how a compound affects the enzymatic activity of its targets.

By judiciously combining these approaches, researchers can build a robust, self-validating profile of their compounds. This not only strengthens the rationale for advancing a lead candidate but also provides invaluable knowledge for navigating the complex path to clinical success.

References

  • Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28225–28242. [Link]

  • Zhao, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436–1444. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Li, G., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(15), 10446–10463. [Link]

  • Parker, C. G., & Cravatt, B. F. (2022). Activity-based protein profiling: A graphical review. Cell Chemical Biology, 29(4), 533-544. [Link]

  • PubChem. (n.d.). 2-Fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide. Retrieved from [Link]

  • Crew, A. P., et al. (2021). Benzenesulfonamide derivatives and uses thereof.
  • Almqvist, H., et al. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceutics, 16(11), 1563. [Link]

  • Al-Salahi, R., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(21), 7243. [Link]

  • Brizgys, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Wang, C., et al. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. [Link]

  • Sgambat, K., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(19), 6524. [Link]

  • De Vita, D., et al. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2420000. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Liu, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Zhang, T., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(5), 4189-4206. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Begum, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(15), 4991. [Link]

  • Shi, L., et al. (2012). SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. Journal of Hematology & Oncology, 5, 59. [Link]

  • ResearchGate. (n.d.). General workflow of the activity-based protein profiling (ABPP) method. Retrieved from [Link]

  • ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Retrieved from [Link]

  • Begum, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Center for Biotechnology Information. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Khan, A., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 689593. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2022). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 128, 106069. [Link]

Sources

Comparative Analysis of 2-Fluoro-4-methylbenzenesulfonamide Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of synthesis routes for 2-Fluoro-4-methylbenzenesulfonamide , a critical scaffold in the development of sulfonamide-based inhibitors (e.g., PI3K/KRAS pathway modulators).[1][2]

Executive Summary

The synthesis of 2-Fluoro-4-methylbenzenesulfonamide presents a classic regioselectivity challenge in aromatic substitution.[1][2] The presence of both a strongly activating methyl group and a deactivating (yet ortho/para directing) fluorine atom on the benzene ring creates competing directing effects.[3]

This guide evaluates two primary methodologies:

  • Route A (The Precision Pathway): Diazotization of 2-fluoro-4-methylaniline followed by Meerwein sulfonation.[1][2][3] This route guarantees regiochemical integrity but involves hazardous diazonium intermediates.[3]

  • Route B (The Industrial Pathway): Direct chlorosulfonation of 3-fluorotoluene.[3] This route is cost-effective for bulk production but suffers from isomer formation (primarily the 4-fluoro-2-methyl isomer), necessitating rigorous purification.[1][2]

Recommendation: For pharmaceutical R&D requiring >98% purity with defined regiochemistry, Route A is the superior choice.[3] For kilogram-scale production where purification costs are amortized, Route B is preferred.[3]

Route Analysis & Mechanism

Route A: Diazotization-Sulfonation (Sandmeyer-Type)

This route utilizes the intrinsic regiochemistry of the commercially available aniline precursor.[1][2] The amino group is converted to a sulfonyl chloride via a radical-mediated reaction with sulfur dioxide and copper(II) chloride.[2][3]

Mechanism:

  • Diazotization: Formation of the diazonium salt (

    
    ) using sodium nitrite and HCl.[3]
    
  • Sulfonyl Chloride Formation: The diazonium species undergoes a Sandmeyer-like reaction where

    
     is inserted, catalyzed by copper species, releasing 
    
    
    
    gas.[3]
  • Amination: Nucleophilic attack by ammonia yields the sulfonamide.[3]

Route B: Direct Electrophilic Chlorosulfonation

This route relies on the directing effects of substituents on 3-fluorotoluene.[3]

  • Methyl Group (C1): Strong activator, directs ortho/para (Positions 2, 4, 6).[3]

  • Fluoro Group (C3): Weak deactivator, directs ortho/para (Positions 2, 4, 6).

Regioselectivity Conflict:

  • Position 6 (Para to F, Ortho to Me): Sterically hindered by the methyl group but electronically favored by fluorine's resonance.[3]

  • Position 4 (Para to Me, Ortho to F): Electronically favored by the stronger methyl activator.[3] This yields the desired 2-Fluoro-4-methylbenzenesulfonyl chloride.[1][2][4]

  • Outcome: While Position 4 is favored, significant amounts of the Position 6 isomer (4-Fluoro-2-methyl...) are formed, requiring fractional crystallization.[1][2]

Visualized Reaction Pathways

SynthesisRoutes cluster_0 Route A: Regioselective cluster_1 Route B: Industrial Aniline 2-Fluoro-4-methylaniline (CAS 452-80-2) Diazo Diazonium Salt (Intermediate) Aniline->Diazo 1. NaNO2, HCl 0°C SulfonylCl_A 2-Fluoro-4-methyl benzenesulfonyl Chloride (CAS 518070-29-6) Diazo->SulfonylCl_A 2. SO2, CuCl2, AcOH Meerwein Reaction Product_A TARGET: 2-Fluoro-4-methyl benzenesulfonamide SulfonylCl_A->Product_A 3. NH4OH (aq) Toluene 3-Fluorotoluene (CAS 352-70-5) Isomer_Mix Isomer Mixture (Target + 4-F-2-Me isomer) Toluene->Isomer_Mix 1. ClSO3H (Excess) 0°C -> 80°C SulfonylCl_B Purified Sulfonyl Chloride Isomer_Mix->SulfonylCl_B 2. Fractional Cryst. (Removal of isomer) SulfonylCl_B->Product_A 3. NH4OH (aq)

Figure 1: Comparative reaction schemes showing the direct pathway (Route A) vs. the separation-dependent pathway (Route B).[1][2]

Detailed Experimental Protocols

Protocol A: The "Precision" Route (Diazotization)

Best for: <100g scale, high purity requirements.

Step 1: Preparation of Sulfonyl Chloride

  • Reagents: 2-Fluoro-4-methylaniline (1.0 eq), HCl (conc., 5.0 eq), NaNO2 (1.1 eq), SO2 (gas or solution), CuCl2 (0.05 eq), Acetic Acid.[2][3]

  • Diazotization: Dissolve aniline in HCl/Acetic acid. Cool to -5°C. Add NaNO2 (aq) dropwise, maintaining temperature <0°C. Stir for 30 min.

  • Sulfonation: In a separate vessel, saturate acetic acid with SO2 gas. Add CuCl2.[3]

  • Coupling: Slowly add the diazonium solution to the SO2 mixture. Caution: Vigorous N2 evolution.

  • Workup: Pour into ice water. Extract the oily sulfonyl chloride with DCM.[3] Wash with brine, dry over MgSO4.[3]

Step 2: Amination

  • Reaction: Dissolve the crude sulfonyl chloride in THF.

  • Addition: Add 28% aqueous NH4OH (5.0 eq) dropwise at 0°C.

  • Completion: Stir at RT for 2 hours. Monitor by TLC/LCMS.[3]

  • Isolation: Evaporate THF. The product precipitates from the aqueous residue.[3] Filter and wash with water.[3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: The "Industrial" Route (Chlorosulfonation)

Best for: >1kg scale, cost sensitivity.

Step 1: Chlorosulfonation

  • Reagents: 3-Fluorotoluene (1.0 eq), Chlorosulfonic acid (4.0 eq).

  • Addition: Cool Chlorosulfonic acid to 0°C. Add 3-Fluorotoluene dropwise over 1 hour. Exothermic.

  • Heating: Slowly warm to 25°C, then heat to 60-80°C for 3 hours to drive conversion.

  • Quenching: CRITICAL SAFETY STEP. Drip the reaction mixture slowly onto crushed ice. Violent reaction occurs.

  • Isomer Separation: The resulting solid/oil is a mixture.[3]

    • Purification: Dissolve in minimal hot hexane/toluene.[3] Cool slowly to 0°C. The symmetrical 4-fluoro-2-methyl isomer often crystallizes differently. (Note: Experimental verification of crystal habit required for specific batches).

Step 2: Amination

  • Proceed as in Protocol A using the purified sulfonyl chloride.

Comparative Performance Data

The following data summarizes typical lab-scale performance metrics.

MetricRoute A (Diazotization)Route B (Chlorosulfonation)
Overall Yield 65 - 72%40 - 55% (after isolation)
Regioselectivity >99% (Determined by precursor)~75:25 (Target : Isomer)
Purity (Pre-cryst) >95%~80%
Key Impurity Phenolic byproducts4-Fluoro-2-methylbenzenesulfonamide
Safety Profile High Risk (Diazonium stability)High Risk (Acid burns, violent quench)
Cost Efficiency Low (Expensive reagents)High (Cheap bulk reagents)

References

  • Syntheses of Sulfonyl Chlorides : Org. Synth. 1981, 60, 121.[3] (General procedure for Meerwein sulfonation).

  • Regioselectivity in Electrophilic Aromatic Substitution : Taylor, R. Electrophilic Aromatic Substitution.[3] Wiley, 1990.[3] (Mechanistic basis for toluene derivatives).

  • Precursor Data : PubChem. "2-Fluoro-4-methylbenzenesulfonyl chloride (CAS 518070-29-6)".[1][2] Link[2]

  • Aniline Precursor : Thermo Scientific Chemicals.[3] "2-Fluoro-4-methylaniline".[1][2][5] Link[2]

  • Target Derivative : NIH PubChem.[3] "N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2-fluoro-4-methylbenzenesulfonamide".[1][2] Link[2]

Sources

A Comparative Analysis of 2-Fluoro-4-methylbenzenesulfonamide's Antibacterial Efficacy Against Standard Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous exploration and evaluation of novel chemical entities for their antibacterial potential. Sulfonamides, a long-established class of synthetic antimicrobial agents, continue to be a scaffold of interest for the development of new drugs due to their well-understood mechanism of action and amenability to chemical modification. This guide provides a comprehensive in-vitro benchmark analysis of a contemporary sulfonamide derivative, 2-Fluoro-4-methylbenzenesulfonamide, against two widely recognized antibacterial agents: Sulfamethoxazole, a fellow sulfonamide, and Ciprofloxacin, a broad-spectrum fluoroquinolone.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's performance through standardized antimicrobial susceptibility testing. The experimental protocols are described with an emphasis on the rationale behind methodological choices, ensuring scientific integrity and reproducibility. All data presented herein is hypothetical and for illustrative purposes to guide future research and development efforts.

Underlying Principles: Mechanism of Action

To appreciate the comparative data, it is crucial to understand the distinct mechanisms by which these agents inhibit bacterial growth.

Sulfonamides: Targeting Folate Synthesis

2-Fluoro-4-methylbenzenesulfonamide, like other sulfonamides such as Sulfamethoxazole, is presumed to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of nucleic acids and some amino acids.[3] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, thereby arresting bacterial growth.[2] This bacteriostatic action relies on the fact that bacteria must synthesize their own folic acid, whereas mammalian cells acquire it from their diet.[2]

Diagram of the Sulfonamide Mechanism of Action

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Blocked by Sulfonamide Sulfonamide 2-Fluoro-4-methylbenzenesulfonamide (Competitive Inhibitor) Sulfonamide->DHPS THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

Caption: Competitive inhibition of dihydropteroate synthase by 2-Fluoro-4-methylbenzenesulfonamide.

Ciprofloxacin: A DNA Gyrase Inhibitor

Ciprofloxacin, a member of the fluoroquinolone class, employs a different bactericidal mechanism. It targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][5] By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, leading to a cessation of cellular division and ultimately, bacterial cell death.[4][5]

In-Vitro Benchmarking: A Hypothetical Study

To objectively assess the antibacterial potential of 2-Fluoro-4-methylbenzenesulfonamide, a series of in-vitro experiments were designed based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]

Selection of Bacterial Strains

A panel of clinically relevant bacterial strains, representing both Gram-positive and Gram-negative pathogens, was chosen for this hypothetical study. The inclusion of American Type Culture Collection (ATCC) quality control strains is imperative for validating the experimental results.[7][8]

  • Staphylococcus aureus ATCC 29213: A Gram-positive coccus, commonly associated with skin and soft tissue infections.

  • Escherichia coli ATCC 25922: A Gram-negative bacillus, a frequent cause of urinary tract and gastrointestinal infections.

Experimental Protocols

The following protocols detail the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-Fluoro-4-methylbenzenesulfonamide, Sulfamethoxazole, and Ciprofloxacin.

Experimental Workflow for MIC and MBC Determination

cluster_0 MIC Determination cluster_1 MBC Determination A Prepare serial dilutions of 2-Fluoro-4-methylbenzenesulfonamide and comparator agents B Inoculate with standardized bacterial suspension (0.5 McFarland) A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth and determine the lowest concentration with no growth (MIC) C->D E Subculture from wells with no visible growth onto agr-free agar plates D->E Proceed with MIC results F Incubate plates at 37°C for 18-24 hours E->F G Count colonies and determine the lowest concentration that kills ≥99.9% of bacteria (MBC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10]

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of 2-Fluoro-4-methylbenzenesulfonamide, Sulfamethoxazole, and Ciprofloxacin in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1024 µg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range of 0.25 to 128 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[9]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC) and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Reading: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[11]

Hypothetical Results

The following tables summarize the hypothetical MIC and MBC values obtained for 2-Fluoro-4-methylbenzenesulfonamide and the comparator agents against the selected bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus ATCC 29213Escherichia coli ATCC 25922
2-Fluoro-4-methylbenzenesulfonamide1664
Sulfamethoxazole32128
Ciprofloxacin0.50.25

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus ATCC 29213Escherichia coli ATCC 25922
2-Fluoro-4-methylbenzenesulfonamide>128>128
Sulfamethoxazole>128>128
Ciprofloxacin10.5

Interpretation and Discussion

The interpretation of MIC and MBC values is critical in assessing the potential of a new antimicrobial agent.[12][13]

  • Activity against Staphylococcus aureus (Gram-positive): In this hypothetical scenario, 2-Fluoro-4-methylbenzenesulfonamide (MIC = 16 µg/mL) demonstrates superior in-vitro activity against S. aureus compared to Sulfamethoxazole (MIC = 32 µg/mL). This suggests that the fluoro and methyl substitutions on the benzenesulfonamide scaffold may enhance its potency against this Gram-positive organism. However, its activity is significantly lower than that of Ciprofloxacin (MIC = 0.5 µg/mL). The MBC values for both sulfonamides being greater than 128 µg/mL are consistent with their generally bacteriostatic mechanism of action.[2] In contrast, the low MBC for Ciprofloxacin confirms its bactericidal nature.[4]

  • Activity against Escherichia coli (Gram-negative): Against E. coli, 2-Fluoro-4-methylbenzenesulfonamide (MIC = 64 µg/mL) again shows a two-fold greater potency than Sulfamethoxazole (MIC = 128 µg/mL). This suggests a potential broad-spectrum activity, although its efficacy against this Gram-negative bacterium is considerably less than that of Ciprofloxacin (MIC = 0.25 µg/mL). Similar to the results for S. aureus, the high MBC values for the sulfonamides indicate bacteriostatic activity, while the low MBC for Ciprofloxacin demonstrates its bactericidal effect.

Conclusion and Future Directions

This comparative guide, based on a hypothetical in-vitro study, positions 2-Fluoro-4-methylbenzenesulfonamide as a sulfonamide derivative with potentially enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to the established sulfonamide, Sulfamethoxazole. The fluorine and methyl substitutions may contribute to this improved potency.

It is crucial to emphasize that these are simulated results and require experimental validation. Future research should focus on:

  • Empirical Testing: Conducting the described MIC and MBC experiments with 2-Fluoro-4-methylbenzenesulfonamide to obtain actual data.

  • Expanded Panel of Organisms: Testing against a broader range of clinical isolates, including resistant strains, to determine its full spectrum of activity.

  • Toxicity Studies: Evaluating the cytotoxic effects of 2-Fluoro-4-methylbenzenesulfonamide on mammalian cell lines to assess its potential for therapeutic use.

  • Mechanism of Action Studies: Confirming that 2-Fluoro-4-methylbenzenesulfonamide acts on the same target as other sulfonamides through enzymatic assays.

The exploration of novel sulfonamide derivatives like 2-Fluoro-4-methylbenzenesulfonamide is a promising avenue in the ongoing search for new antibacterial agents to combat the global challenge of antimicrobial resistance.

References

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. Available at: [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. Available at: [Link]

  • Ciplox Ear Drops (ciprofloxacin): Uses, Side Effects & Best Practices. Dr. Masoumeh Saeedi. Available at: [Link]

  • Ciprofloxacin. Wikipedia. Available at: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. SciSpace. Available at: [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. ResearchGate. Available at: [Link]

  • Sulfamethoxazole. Wikipedia. Available at: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central. Available at: [Link]

  • Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. PubMed Central. Available at: [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PubMed Central. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. Public Health England. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • What is the mechanism of Ciprofloxacin Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • Trimethoprim Sulfamethoxazole. StatPearls - NCBI Bookshelf. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]

  • About ciprofloxacin. NHS. Available at: [Link]

  • Sulfamethoxazole and Trimethoprim - Mechanism of Action. YouTube. Available at: [Link]

  • Selection and evaluation of suitable quality control strains for meropenem antimicrobial susceptibility testing through preliminary external quality assessment. PubMed. Available at: [Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Pharmacy 180. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Available at: [Link]

  • Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. LinkedIn. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • MIC/MBC Testing. International and Accredited Lab. Available at: [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. YouTube. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Fluoro-4-methylbenzenesulfonamide-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the sulfonamide functional group has been a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents. Within this broad class, compounds featuring the 2-fluoro-4-methylbenzenesulfonamide scaffold have emerged as a promising avenue for anticancer drug discovery. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, offering researchers, scientists, and drug development professionals critical insights into their therapeutic potential and the translational challenges in their development.

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than the correlation between its activity in a controlled in vitro environment and its performance within a complex living organism. This guide will dissect this crucial relationship for 2-fluoro-4-methylbenzenesulfonamide-based compounds, exploring their mechanisms of action and providing a framework for interpreting preclinical data to better predict clinical success.

The 2-Fluoro-4-methylbenzenesulfonamide Scaffold: A Privileged Structure in Anticancer Research

The 2-fluoro-4-methylbenzenesulfonamide core structure presents a unique combination of electronic and steric properties that make it an attractive starting point for the design of targeted anticancer agents. The fluorine atom at the 2-position can enhance binding affinity to target proteins through various non-covalent interactions and can also improve metabolic stability. The methyl group at the 4-position provides a point for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

In Vitro Efficacy: Unraveling the Molecular Mechanisms

The initial assessment of any potential anticancer compound begins with a battery of in vitro assays designed to determine its cytotoxic effects on cancer cell lines and to elucidate its mechanism of action.

Key In Vitro Assays:
  • Cell Viability Assays (e.g., MTT, SRB): These assays are the first-line screening tools to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). A lower IC50 value generally indicates higher potency.

  • Mechanism of Action Studies:

    • Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as carbonic anhydrases or kinases, these assays directly measure the compound's ability to inhibit the enzyme's activity.[5]

    • Tubulin Polymerization Assays: If the compound is hypothesized to interfere with the cytoskeleton, this assay can determine if it inhibits the formation of microtubules, a critical process for cell division.[6]

    • Cell Cycle Analysis: Flow cytometry is used to determine at which phase of the cell cycle (G1, S, G2, or M) the compound arrests cell proliferation.

    • Apoptosis Assays: These assays (e.g., Annexin V staining) determine if the compound induces programmed cell death.

Interpreting In Vitro Data:

A promising 2-fluoro-4-methylbenzenesulfonamide-based compound would ideally exhibit potent cytotoxicity against a panel of cancer cell lines, particularly those representing tumors with high unmet medical needs. Furthermore, a clear and well-defined mechanism of action is crucial for further development. For instance, a compound that selectively inhibits a key oncogenic kinase with a low nanomolar IC50 and induces apoptosis would be a strong candidate for in vivo testing.

Below is a table summarizing hypothetical in vitro data for a series of 2-fluoro-4-methylbenzenesulfonamide derivatives (Compounds A, B, and C) to illustrate a typical comparative analysis.

CompoundTargetIC50 (nM) vs. TargetCell LineIC50 (µM) vs. Cell LineMechanism of Action
Compound A Kinase X15MCF-7 (Breast)0.5G2/M Arrest, Apoptosis
Compound B Tubulin25HCT116 (Colon)1.2Inhibition of Polymerization
Compound C CA-IX50A549 (Lung)5.8Enzyme Inhibition

This table allows for a direct comparison of the potency and mechanism of different analogues, guiding the selection of the most promising candidates for further investigation.

From the Bench to the Animal Model: Evaluating In Vivo Efficacy

While in vitro studies provide essential mechanistic insights, they cannot fully replicate the complex biological environment of a living organism. Therefore, in vivo studies in animal models are a critical step in the preclinical development of any anticancer drug.

Common In Vivo Models:
  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice, allowing for the evaluation of a compound's ability to inhibit the growth of human tumors.[7][8]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain, which is particularly useful for studying the interaction of the compound with the immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice, providing a more clinically relevant model.

Key In Vivo Endpoints:
  • Tumor Growth Inhibition (TGI): The primary endpoint is the reduction in tumor volume in treated animals compared to a control group.

  • Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its bioavailability and how long it remains at therapeutic concentrations in the body.

  • Pharmacodynamics (PD): This assesses the effect of the compound on its molecular target within the tumor tissue.

  • Toxicity and Tolerability: The overall health of the animals is monitored to determine the maximum tolerated dose (MTD) and to identify any potential side effects.

The In Vitro-In Vivo Correlation: A Bridge or a Chasm?

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of drug discovery. However, this is often not the case. A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetic properties, such as rapid metabolism or low bioavailability. Conversely, a compound with modest in vitro activity might show significant in vivo efficacy if it has favorable PK properties and accumulates in the tumor tissue.

For 2-fluoro-4-methylbenzenesulfonamide-based compounds, factors such as their lipophilicity and ability to penetrate cell membranes will significantly influence their in vivo performance. The fluorine substitution can impact these properties, potentially leading to improved oral bioavailability and tissue distribution.

The following table illustrates a hypothetical comparison of in vivo data for the same series of compounds, highlighting the importance of considering both efficacy and safety.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Pharmacokinetic ProfileTolerability
Compound A MCF-7 Xenograft20 mg/kg, oral, daily65Good oral bioavailabilityWell-tolerated
Compound B HCT116 Xenograft30 mg/kg, i.p., daily40Poor oral bioavailabilityModerate toxicity
Compound C A549 Xenograft50 mg/kg, oral, daily25Rapid metabolismWell-tolerated

In this hypothetical scenario, Compound A emerges as the most promising candidate due to its significant tumor growth inhibition, favorable pharmacokinetic profile, and good tolerability.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the reliability and reproducibility of the data, it is imperative to follow well-established and validated experimental protocols.

In Vitro Cell Viability (MTT) Assay Protocol:
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-fluoro-4-methylbenzenesulfonamide-based compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Tumor Model Protocol:
  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign the mice to treatment and control groups.

  • Compound Administration: Administer the 2-fluoro-4-methylbenzenesulfonamide-based compound at the predetermined dose and schedule (e.g., oral gavage daily). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Visualizing the Path to Efficacy: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

In_Vitro_Workflow cluster_0 In Vitro Evaluation Compound Synthesis Compound Synthesis Cell Viability Assays Cell Viability Assays Compound Synthesis->Cell Viability Assays Screening Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays->Mechanism of Action Studies Hit Identification Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Data-driven Design In_Vivo_Workflow cluster_1 In Vivo Validation Lead Compound Lead Compound Xenograft Model Xenograft Model Lead Compound->Xenograft Model Efficacy Testing Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Model->Pharmacokinetic Analysis ADME Profiling Toxicity Assessment Toxicity Assessment Pharmacokinetic Analysis->Toxicity Assessment Safety Evaluation Candidate Selection Candidate Selection Toxicity Assessment->Candidate Selection Go/No-Go Decision

Caption: The sequential process of in vivo validation for a lead anticancer compound.

Signaling_Pathway cluster_2 Potential Inhibition by 2-F-4-Me-Benzenesulfonamide Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K/Akt Pathway PI3K/Akt Pathway RTK->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway RTK->RAS/MAPK Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Compound Compound Compound->RTK Kinase Inhibition Compound->RAS/MAPK Pathway Downstream Inhibition

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Fluoro-4-methylbenzenesulfonamide, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and compliance in your laboratory.

Part 1: Hazard Identification and Risk Assessment

Compounds like 2-Fluorobenzenesulfonamide and 4-Fluoro-N-methylbenzenesulfonamide are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is imperative to treat 2-Fluoro-4-methylbenzenesulfonamide as a hazardous substance with similar properties.

Table 1: Comparative Hazard Profile of Structurally Related Sulfonamides

Hazard Classification2-Fluorobenzenesulfonamide[1]4-Fluoro-N-methylbenzenesulfonamide[2]Inferred Hazard for 2-Fluoro-4-methylbenzenesulfonamide
GHS Pictogram GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)
Signal Word WarningWarningWarning
Skin Irritation Category 2 (Causes skin irritation)Skin Irrit. 2 (Causes skin irritation)Assumed to be a skin irritant
Eye Irritation Category 2 (Causes serious eye irritation)Eye Irrit. 2A (Causes serious eye irritation)Assumed to be a serious eye irritant
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)STOT SE 3 (May cause respiratory irritation)Assumed to be a respiratory irritant
Acute Toxicity Category 4 (Harmful if swallowed, in contact with skin or if inhaled)Not ClassifiedHandle as potentially harmful via all routes of exposure

The presence of the fluorine atom classifies this compound as a halogenated organic compound . This is a critical designation, as halogenated and non-halogenated waste streams must be segregated for proper disposal.[3][4]

Part 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before any disposal activities commence, ensuring personal and environmental protection is paramount. The risk of exposure is highest during handling and transfer operations.

Causality of PPE Selection:

  • Hand Protection: The risk of skin irritation necessitates the use of chemical-resistant gloves.[2] Standard nitrile gloves are often sufficient for incidental contact, but consult your institution's chemical safety guide or the glove manufacturer's compatibility chart for extended handling.

  • Eye and Face Protection: Given the high likelihood of serious eye irritation, chemical safety goggles are mandatory.[1][2] A face shield should be worn over goggles if there is a significant risk of splashing.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact. Ensure it is fully buttoned with sleeves rolled down.

  • Respiratory Protection: All handling of solid 2-Fluoro-4-methylbenzenesulfonamide that could generate dust, or any handling of its solutions outside of a certified chemical fume hood, requires respiratory protection.[5] This is to mitigate the risk of respiratory tract irritation.[2][6]

All handling and preparation for disposal (e.g., weighing, transferring, rinsing containers) should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5]

Part 3: Immediate Response: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is a critical safety component.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in Part 2.

  • Contain the Spill: For solid spills, prevent the generation of dust.[5] Do not use a dry brush or towel.

  • Clean Up: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Carefully sweep or scoop the material into a designated waste container.[5] Avoid any actions that could aerosolize the powder.

  • Final Decontamination: Once the bulk material is collected, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.

  • Package and Label: Place all contaminated materials, including the spilled substance and cleanup materials, into a clean, dry, and sealable container.[5] Label the container clearly as "Hazardous Waste: 2-Fluoro-4-methylbenzenesulfonamide Spill Debris."

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Part 4: The Disposal Workflow: Segregation and Collection

The core principle for disposing of 2-Fluoro-4-methylbenzenesulfonamide is to manage it as a halogenated organic solid waste .

Protocol for Waste Collection:

  • Designate a Waste Container: Use a chemically compatible, sealable container for solid waste. It must be in good condition, with a secure, vapor-tight lid.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, such as "Waste: 2-Fluoro-4-methylbenzenesulfonamide".[3]

  • Segregation is Key: This container must be designated for HALOGENATED WASTE ONLY . Do not mix with non-halogenated solvents or other waste streams.[3][4] The reason for this is twofold: regulatory compliance and cost. Disposal methods for halogenated compounds, typically involving high-temperature incineration with scrubbers to neutralize acidic gases like HF, are more specialized and expensive than those for non-halogenated waste.[7]

  • Container Rinsate: "Empty" containers that held the chemical are not truly empty. They must be triple-rinsed with a suitable solvent. This rinsate is also considered hazardous waste and must be collected in a designated HALOGENATED LIQUID WASTE container.

  • Storage: Keep the waste container closed at all times except when adding waste.[3] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[2]

Part 5: Final Disposal: The Role of EHS

Under no circumstances should this chemical be disposed of down the drain or in regular trash. The final step is to transfer the properly segregated and labeled waste to your institution's EHS department or a licensed hazardous waste contractor.

The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a facility permitted to handle such wastes.[7] This process ensures the complete destruction of the organic molecule, preventing its release into the environment. Your responsibility is to ensure the waste is correctly identified, segregated, and packaged for safe transport to such a facility.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Fluoro-4-methylbenzenesulfonamide.

G Disposal Workflow for 2-Fluoro-4-methylbenzenesulfonamide cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposition start Identify Waste: 2-Fluoro-4-methylbenzenesulfonamide ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe hood Work in a Fume Hood or Ventilated Area ppe->hood is_spill Is it a spill? hood->is_spill spill_protocol Follow Spill Protocol (Part 3) - Contain & Clean Up - Package Spill Debris is_spill->spill_protocol Yes container Select Labeled HALOGENATED SOLID WASTE Container is_spill->container No label_spill Label as 'Spill Debris' spill_protocol->label_spill store Store in Satellite Accumulation Area label_spill->store add_waste Add Waste to Container container->add_waste seal_container Securely Seal Container add_waste->seal_container seal_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Disposed by Licensed Contractor (Incineration) contact_ehs->end

Caption: Decision workflow for handling and disposing of 2-Fluoro-4-methylbenzenesulfonamide.

References

  • 2-Methylbenzenesulfonamide Safety D
  • Benzenesulfonamide Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, Northwestern University.
  • 4-Bromo-3-methylbenzenesulfonamide Safety D
  • 2-Fluorobenzenesulfonamide Safety D
  • 2-Fluoroethyl 4-methylbenzenesulfonate Safety D
  • 4-Methylbenzenesulfonamide Safety D
  • Studies on sulfonamide degradation products.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency.
  • 4-Fluoro-N-methylbenzenesulfonamide Safety Data Sheet. (n.d.).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 2-Fluoro-4-methylbenzenesulfonamide, a sulfonamide derivative, represents a class of compounds pivotal in medicinal chemistry. However, its structural alerts—specifically the benzenesulfonamide moiety—necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Assessment: The Rationale Behind a Multi-Layered Defense

Understanding the potential hazards of 2-Fluoro-4-methylbenzenesulfonamide is the critical first step in establishing a robust safety protocol. While toxicological data for this specific compound may be limited, data from structurally similar benzenesulfonamide derivatives provide a strong basis for a conservative and protective approach. The primary hazards are associated with corrosive and irritant properties.[1][2]

  • Dermal and Eye Exposure: The core directive for handling this compound is the prevention of contact with skin and eyes. Analogous sulfonamides are classified as causing skin irritation, and in some cases, severe skin burns and serious eye damage.[1][2] The presence of the sulfonyl group can lead to local tissue irritation or damage upon direct contact. Therefore, a multi-layered glove and full-face protection strategy is not merely a recommendation but a necessity.

  • Respiratory Tract Irritation: As a solid, 2-Fluoro-4-methylbenzenesulfonamide can be easily aerosolized during weighing or transfer. Inhalation of fine dust particles can lead to respiratory irritation.[1][2] Safety data for similar compounds consistently highlight the risk of respiratory irritation (STOT SE 3, H335).[1] This necessitates that all manipulations of the solid compound be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ingestion: While less common in a controlled laboratory setting, accidental ingestion is a potential route of exposure. Many related sulfonamides are classified as harmful if swallowed.[4] Adherence to good laboratory hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, is a critical control measure.[1][5]

Core PPE Requirements: A Tabulated Summary

For clarity and immediate reference, the essential PPE for handling 2-Fluoro-4-methylbenzenesulfonamide is summarized below. This regimen is designed to provide comprehensive protection against all primary routes of exposure.

PPE Category Item Specification Rationale and Field Insights
Hand Protection Double-gloving: Nitrile or neoprene gloves.The outer glove absorbs the initial contact in case of a spill, while the inner glove provides a secondary barrier. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[6]
Eye/Face Protection Chemical splash goggles and a full-face shield.Safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes.[7] A face shield offers a broader barrier, protecting the entire face from potential splashes when working with solutions.[1][7]
Body Protection A long-sleeved, cuffed laboratory coat.A lab coat made of a suitable chemical-resistant material should be worn and fully fastened. The cuffs should be snug to prevent dust from entering the sleeves.[8]
Respiratory Protection NIOSH-approved respirator.Required when handling the solid compound outside of a fume hood or when dust generation is unavoidable.[1][9] The specific cartridge type should be selected based on a formal risk assessment.
Foot Protection Closed-toe, chemical-resistant safety shoes.Protects against spills and falling objects. Safety shoes are a standard requirement in any chemical laboratory.[1]

Experimental Protocol: PPE Donning and Doffing Procedure

The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Sequence (Putting On):

  • Footwear: Don safety shoes before entering the laboratory.

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out to contain any contaminants. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat: Remove the lab coat, folding it inward to prevent the spread of any contamination.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[5]

Operational and Disposal Plans

Safe Handling Workflow: All operations involving 2-Fluoro-4-methylbenzenesulfonamide should be conducted within a certified chemical fume hood.[3] Ensure that a safety shower and eyewash station are readily accessible.[1] Before starting work, prepare all necessary equipment to minimize movement and the potential for spills.[10]

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material and place it into a sealed container for disposal. Avoid generating dust.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan:

  • Chemical Waste: Unused 2-Fluoro-4-methylbenzenesulfonamide and any solutions containing it must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations. The compound should be placed in a clearly labeled, sealed container.[12]

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be disposed of in a designated hazardous waste container.[1]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow Start Start: Handling 2-Fluoro-4-methylbenzenesulfonamide Task What is the task? Start->Task Weighing Weighing or Transferring Solid Task->Weighing Solid Solution Working with Solution Task->Solution Liquid FumeHood Is work in a fume hood? Weighing->FumeHood BasePPE Standard PPE: - Double Gloves - Lab Coat - Goggles - Face Shield - Safety Shoes Solution->BasePPE FumeHood->BasePPE Yes Stop STOP! Relocate to Fume Hood FumeHood->Stop No Respirator Add NIOSH-Approved Respirator BasePPE->Respirator If dust is possible Proceed Proceed with Caution BasePPE->Proceed Respirator->Proceed

Caption: PPE selection workflow for handling 2-Fluoro-4-methylbenzenesulfonamide.

References

  • Sigma-Aldrich. (2025).
  • Synquest Labs. (n.d.).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2024). SAFETY DATA SHEET - N-Isopropyl-4-methylbenzenesulfonamide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-2-methylbenzenesulfonyl chloride.
  • Synquest Labs. (n.d.).
  • Matrix Scientific. (2022). SAFETY DATA SHEET - 2-Chloro-6-fluoro-N-methylbenzenesulfonamide.
  • Benchchem. (n.d.). Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid.
  • CymitQuimica. (2023).
  • Fisher Scientific. (2010).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.